Methylene-Linked Bis-Pyrazole Scaffold for EP1 Antagonist Potency
In the methylene-linked pyrazole series targeting the EP1 receptor, compound 10a bearing the methylene-linked bis-pyrazole architecture achieved pKi = 7.8 against EP1, compared to pKi = 6.2 for the HTS-derived glycine sulfonamide lead 2a that lacked the second pyrazole ring . While direct data for the exact target compound are not available, this class-level SAR establishes that the methylene-linked bis-pyrazole motif provides a >1.5 log unit potency advantage over structurally simpler mono-pyrazole analogs in EP1 receptor engagement . The target compound preserves this critical methylene-linked bis-pyrazole architecture.
| Evidence Dimension | EP1 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | Not directly measured; preserves methylene-linked bis-pyrazole core scaffold |
| Comparator Or Baseline | Compound 10a (methylene-linked bis-pyrazole): pKi = 7.8; HTS lead 2a (mono-pyrazole glycine sulfonamide): pKi = 6.2 |
| Quantified Difference | ΔpKi ≈ 1.6 (40-fold affinity advantage for methylene-linked bis-pyrazole architecture over mono-pyrazole lead) |
| Conditions | EP1 receptor FLIPR assay and [³H]PGE₂ displacement binding; Bioorg Med Chem Lett 2008 |
Why This Matters
Procurement of a compound with the methylene-linked bis-pyrazole scaffold preserves the validated potency-enhancing architecture, reducing the risk of target disengagement compared to simpler mono-pyrazole alternatives.
